Comparative Oral Bioavailability: Heliotrine vs. Lasiocarpine in Rats
In a direct head-to-head rat pharmacokinetic study, the absolute oral bioavailability of heliotrine was determined to be 23.3%, which significantly exceeds that of the open-chain diester lasiocarpine (0.5%) [1]. Following oral administration of 10 mg/kg, heliotrine achieved a Cmax of 320 ± 26 ng/mL and an AUC0-t of 396 ± 18 ng/mL×h, compared to 51.7 ± 22.5 ng/mL and 18.2 ± 3.8 ng/mL×h for lasiocarpine, respectively [1].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 23.3% |
| Comparator Or Baseline | Lasiocarpine: 0.5% |
| Quantified Difference | 46.6-fold higher |
| Conditions | Male Sprague-Dawley rats, 10 mg/kg oral gavage, LC-MS/MS quantification |
Why This Matters
Superior oral bioavailability dictates that heliotrine achieves systemic exposure levels vastly exceeding the diester lasiocarpine at equivalent doses, a critical consideration for in vivo toxicity modeling and dietary exposure assessments.
- [1] Lin F, Zhao L, Wang Y, Ye Y, Liu J. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats. Planta Med. 2023;89(5):571-579. View Source
